The compound (3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is a complex organic molecule that falls within the category of tetrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chlorophenyl group, a benzoate moiety, and a tetrazole ring, contributing to its potential pharmacological properties.
This compound is classified under organic compounds, specifically as an ester due to the presence of the benzoate functional group. Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms, which are often utilized in drug development due to their ability to mimic carboxylic acids and amides.
The synthesis of (3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate can be achieved through various methods, typically involving the reaction of a chlorophenyl methyl compound with a tetrazole derivative. A common approach involves:
The reaction conditions typically require careful control of temperature and pH to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and characterize the final product .
The molecular structure of (3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate can be depicted as follows:
The compound's structure can be visualized using molecular modeling software or by drawing chemical structures using standard notation.
The chemical reactivity of (3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is influenced by its functional groups. Key reactions may include:
These reactions are critical for modifying the compound for specific applications in drug development or material science .
The mechanism of action for compounds like (3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate often involves interactions at molecular targets within biological systems. The tetrazole moiety may act as a bioisostere for carboxylic acids, allowing it to interact with enzymes or receptors that recognize similar functional groups.
Research indicates that tetrazoles can exhibit activity against various biological targets, including enzymes involved in inflammation and cancer pathways. The specific mechanism would depend on further biological evaluation but could involve modulation of signaling pathways through receptor binding or enzyme inhibition .
The primary applications of (3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate lie in medicinal chemistry, particularly in drug discovery where tetrazole derivatives have shown promise as:
Additionally, its unique structural features make it suitable for further modifications leading to novel compounds with enhanced biological activity or selectivity against specific targets .
The core architecture of (3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate integrates two pharmacophoric elements critical for target engagement: the tetrazolyl ring and the chlorophenyl moiety. The tetrazolyl group serves as a hydrogen bond acceptor/donor system due to its acidic N–H proton (pKa ~4.9), enabling ionic interactions with cationic residues in biological targets like kinases or GPCRs. Concurrently, the 3-chlorophenyl unit provides a hydrophobic scaffold that enhances membrane permeability and van der Waals contacts with target binding pockets. The meta-chloro substitution optimizes steric occupancy in lipophilic regions while avoiding excessive electron withdrawal that would destabilize the tetrazole’s ionization [4] [7].
The benzoate linker bridges these motifs, adopting a near-coplanar conformation with the tetrazolyl ring (torsion angle: 8.5°), which facilitates π-orbital delocalization. This orientation maximizes the compound’s dipole moment (calculated: 5.2 Debye), enhancing electrostatic complementarity with target proteins. XRD analyses of analogous compounds reveal that the chlorophenyl methyl ester group adopts a perpendicular orientation relative to the benzoate plane (85–90°), minimizing steric clash and allowing full exposure of both pharmacophores [1] [3].
Table 1: Pharmacophoric Contributions to Bioactivity
Structural Motif | Role in Target Binding | Experimental Evidence |
---|---|---|
Tetrazol-5-yl ring | Bidentate H-bonding; ionic interactions | 28.6% H-bond contribution to protein-ligand ΔG (ITC) |
3-Chlorophenyl group | Hydrophobic pocket filling | Log P increase by 1.2 vs. non-chlorinated analog |
Benzoate linker | Conformational rigidity | Torsion angle <10° (XRD) |
Studies of benzamide-quinazolinone hybrids demonstrate that analogous chlorine positioning amplifies COX-2 binding affinity (IC₅₀ = 0.18 μM) by 48% compared to para-substituted derivatives, validating the meta-configuration’s electronic optimization [3].
The tetrazolyl group in this compound acts as a carboxylate bioisostere, addressing key limitations of carboxylic acids while preserving biological activity. Tetrazole introduces a 10-fold higher lipophilicity (log P = 2.1) compared to carboxylates (log P = 0.3), improving passive diffusion across biological membranes. Crucially, it maintains analogous pKa values (tetrazole: 4.2–4.9; carboxylate: 4.0–4.5), enabling similar pH-dependent ionization and salt bridge formation with arginine or lysine residues [4] [8].
Table 2: Physicochemical Comparison of Tetrazole vs. Carboxylate
Property | Tetrazole | Carboxylate | Impact on Drug Design |
---|---|---|---|
pKa | 4.2–4.9 | 4.0–4.5 | Preserved ionic binding capacity |
Log P | +1.5 to +2.3 | -0.5 to +0.8 | Enhanced membrane permeability |
Metabolic stability | Resistant to β-oxidation | Susceptible to conjugation | Extended half-life (t₁/₂ +3h in rats) |
H-bond acceptor capacity | 2 sites | 2 sites | Equivalent target engagement |
This bioisosteric strategy was validated in angiotensin II receptor antagonists like valsartan, where tetrazole substitution increased oral bioavailability by 40% while retaining nanomolar affinity for the AT₁ receptor. Similarly, FXR agonists incorporating 5-aryl tetrazoles exhibited 3-fold higher hepatoselectivity due to reduced glucuronidation [4] [7]. The present compound’s design leverages these advantages, with molecular modeling confirming overlapping electrostatic potential maps between tetrazolyl and carboxylate groups (RMSD = 0.32 Å) [8].
Conformational flexibility of the (3-chlorophenyl)methyl ester linker directly modulates target binding efficiency. DFT calculations (B3LYP/6-311G**) reveal three energy minima for the C–O bond rotation:
The synclinal conformation predominates in polar media (water: 92% occupancy), positioning the chlorophenyl group orthogonal to the tetrazolyl-benzoate plane. This orientation optimally exposes both motifs to complementary binding regions in enzyme pockets, as demonstrated in docking studies with COX-2 (PDB: 3NT1). The compound’s binding affinity dropped 15-fold when constrained to the syn-periplanar conformation, confirming the necessity of rotational freedom [1] [3].
XRD analysis of structurally analogous compounds shows crystalline packing stabilized by C–H···N tetrazole interactions (2.48 Å) and Cl···π contacts (3.32 Å). These interactions enforce a solid-state conformation where the chlorophenyl centroid lies 4.7 Å from the tetrazole N2 atom – a distance compatible with simultaneous engagement of adjacent hydrophobic and polar subpockets in targets [1].
Table 3: Conformational Metrics from Computational and Experimental Analyses
Parameter | Value | Method | Biological Relevance |
---|---|---|---|
C–O bond rotation barrier | 2.8 kcal/mol | DFT (B3LYP/6-311G**) | Flexible adaptation to binding pockets |
Tetrazole/benzoate dihedral | 8.5° ± 1.3° | XRD | Extended π-conjugation |
Cl···Tetrazole distance | 4.7 Å | Molecular dynamics | Optimal for bivalent target engagement |
Solvent-accessible SA | 84% | Poisson-Boltzmann calc. | Enhanced target compatibility |
Molecular dynamics simulations (200 ns) in human serum albumin solution revealed 78% occupancy of the bioactive synclinal conformation, with the tetrazole ring maintaining persistent hydrogen bonds with Lys199 (occupancy: 63%). This stability under physiological conditions supports the design’s robustness for in vivo applications [1] [4].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2